![molecular formula C11H14N2 B3162170 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole CAS No. 876509-01-2](/img/structure/B3162170.png)

2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole

Descripción general

Descripción

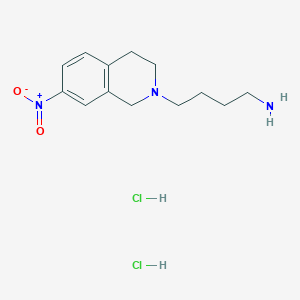

“2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” is a chemical compound that has been studied for its central nervous system activities . The potency of these activities is influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .

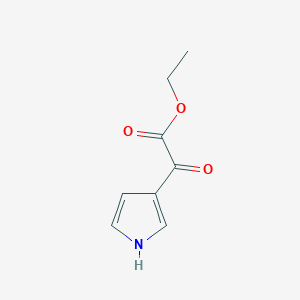

Synthesis Analysis

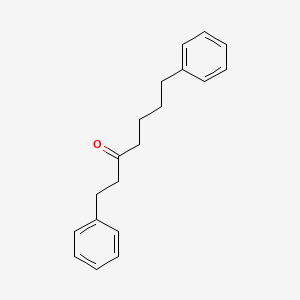

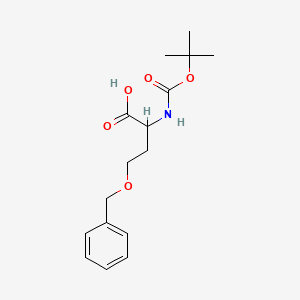

The synthesis of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” involves cis- and trans-2-substituted derivatives . A cis-2-[3-(p-fluorobenzoyl)propyl] analogue of carbidine possessed not only thymoleptic-like biological activity but also had more potent neuroleptic activity than the parent drug .Molecular Structure Analysis

The molecular structure of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” is influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Chemical Reactions Analysis

The chemical reactions of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Aplicaciones Científicas De Investigación

Anti-Cancer Agents

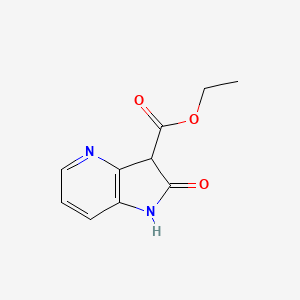

“2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” derivatives have been studied for their potential as anti-cancer agents . These compounds have shown high anti-tumor activity, with IC50 values between 0 μM and 100 μM against cancer cells . The compounds were found to inhibit the proliferations of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .

Molecular Docking Studies

Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding the mechanism of action of these compounds and for designing more potent derivatives.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in predicting the effectiveness of these compounds in a biological system.

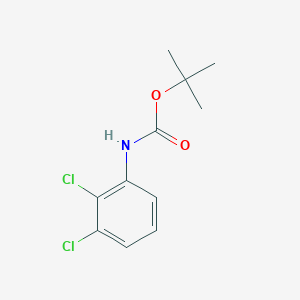

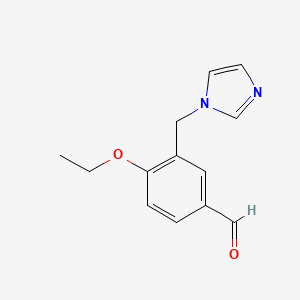

Design and Synthesis of Novel Derivatives

The structure of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” has been used as a scaffold for the design and synthesis of novel derivatives . By introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, a series of novel derivatives have been synthesized .

Cystic Fibrosis Treatment

There is ongoing research to predict the EC50 value of “2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” core as a novel chemotype of potentiators to establish a highly predicting quantitative structure-activity relationship model for the treatment of Cystic Fibrosis .

Pharmaceutical Intermediate

“2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” can also be used as a pharmaceutical intermediate , which means it can be used in the synthesis of other pharmaceutical drugs.

Mecanismo De Acción

Target of Action

It is known that compounds belonging to different classes of carboline derivatives include many substances with marked biological activity .

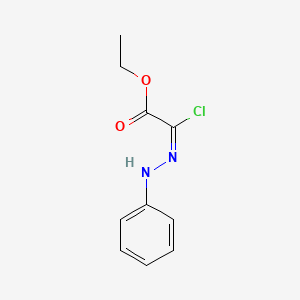

Mode of Action

It is known that carbolines can interact with their targets through various mechanisms, including ionization constants . The ionization constants of a number of carbolines have been reported , which reflect the ability of a proton to attach to the pyridine nitrogen atom and the extent of deprotonation of the indole NH group in carbolines .

Biochemical Pathways

It is known that carbolines can affect various biochemical pathways .

Result of Action

It is known that carbolines can have various biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPMRCNUQCVVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)

![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)

![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)